N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
Description
N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide (CAS: HTS035137) is a synthetic compound characterized by a pyrimidine core substituted with a trifluoromethyl group at position 6 and a piperazine-carboxamide moiety linked to a 4-fluorophenyl group. This structure combines lipophilic (trifluoromethyl, fluorophenyl) and polar (piperazine, carboxamide) elements, making it a candidate for diverse pharmacological applications. The compound is commercially available at 95% purity (AK Scientific) and is part of a broader class of trifluoromethylpyrimidine-piperazine derivatives studied for their biological and physicochemical properties .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N5O/c17-11-1-3-12(4-2-11)23-15(26)25-7-5-24(6-8-25)14-9-13(16(18,19)20)21-10-22-14/h1-4,9-10H,5-8H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGRZDQGOPOOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Pyrimidine vs. Quinazolinone Derivatives
- N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3): Core: Quinazolinone (oxidized benzene fused with pyrimidine) instead of pyrimidine. Properties: Higher polarity due to the ketone and NH groups in the quinazolinone ring. Melting Point: 196.5–197.8 °C vs. the target compound (data unavailable). Bioactivity: Quinazolinone derivatives are often explored for kinase inhibition, suggesting divergent target profiles compared to pyrimidine-based analogs .
Isoxazolo[5,4-d]pyrimidine Derivatives
- Compound 21w :
- Core : Isoxazolo[5,4-d]pyrimidine fused with an isoxazole ring.
- Substituents : 4-fluorophenyl and trifluoromethyl groups similar to the target compound.
- Bioactivity : Acts as a selective Toll-like receptor (TLR) inhibitor, highlighting the role of heterocyclic cores in directing biological activity .
Substituent Effects on Piperazine-Carboxamide
Variations in the Aromatic Ring
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :
- N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide (HTS035138): Substituent: Phenethyl group instead of 4-fluorophenyl.
Trifluoromethylpyrimidine vs. Pyrazole Derivatives
- Compound 5 (Arylpiperazine-pyrazole): Core: Pyrazole instead of pyrimidine. Synthesis: Coupling of arylpiperazine with 4-(1H-pyrazol-4-yl)butanoic acid. Bioactivity: Structural flexibility at the pyrazole site may enable tailored receptor interactions .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular weight ~394.33 g/mol (C17H14F4N6O).
- A3 (Quinazolinone): Molecular weight ~392.39 g/mol (C20H17FN6O2).
- Impact of Trifluoromethyl: Increases lipophilicity (LogP ~3.5 predicted) compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility .
Solubility and Melting Points
Comparative Data Table
Q & A
Q. Critical Parameters :
- Use of coupling agents (e.g., EDC or DCC) to activate carboxyl groups.
- Strict control of moisture to avoid hydrolysis of intermediates.
How is the molecular structure of this compound characterized?
Basic
Structural elucidation relies on:
- X-ray crystallography : Reveals chair conformation of the piperazine ring and planar geometry of the pyrimidine moiety. Bond lengths (e.g., C-N = 1.33–1.37 Å) align with similar carboxamide-piperazine derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 160–165 ppm (carboxamide carbonyl) .
- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 409.12 for C₁₇H₁₅F₄N₅O) .
What methodologies are used to analyze its binding affinity to biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics with targets like bromodomains (KD values reported in µM range) .
- Fluorescence Polarization Assays : Quantify displacement of fluorescent ligands from protein binding pockets (e.g., IC₅₀ = 2.5 µM for BRD4 inhibition) .
- Isothermal Titration Calorimetry (ITC) : Validates enthalpy-driven binding, with ΔG ≈ -8 kcal/mol .
Q. Data Interpretation :
- Competitive binding curves are fitted to Hill-Langmuir models to calculate Ki values.
How do structural modifications influence its pharmacological profile?
Advanced
Structure-Activity Relationship (SAR) Insights :
Q. Design Strategy :
What in vivo pharmacokinetic properties have been observed?
Q. Advanced
- Bioavailability : 22–35% in rodent models due to first-pass metabolism .
- Half-life (t₁/₂) : 4.2 hours (mice) and 8.1 hours (rats) .
- Tissue Distribution : High accumulation in liver and kidneys (>10× plasma concentration) .
Q. Methodology :
- LC-MS/MS quantifies plasma/tissue concentrations after IV or oral administration.
What analytical techniques confirm purity and identity?
Q. Basic
- HPLC-PDA : Purity >95% (retention time = 12.3 min, C18 column, acetonitrile/water gradient) .
- Elemental Analysis : Matches theoretical C, H, N content within ±0.3% .
How do computational models predict target interactions?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Identifies hydrogen bonds between the carboxamide group and BRD4 Asn140 (binding energy = -9.2 kcal/mol) .
- MD Simulations : Reveal stable binding over 100 ns trajectories (RMSD < 2.0 Å) .
Q. Validation :
- Compare docking poses with crystallographic data from related compounds .
How to resolve contradictions in reported biological activities?
Q. Advanced
- Variable Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ionic strength can alter IC₅₀ values by 2–3× .
- Cell Line Specificity : Activity in HeLa (EC₅₀ = 1.2 µM) vs. HEK293 (EC₅₀ = 3.8 µM) due to differential expression of efflux pumps .
Q. Recommendation :
- Standardize assays using reference inhibitors (e.g., JQ1 for bromodomains) .
What are the solubility and stability under various conditions?
Q. Basic
- Solubility : 0.8 mg/mL in PBS (pH 7.4); improves to 2.5 mg/mL with 10% DMSO .
- Stability : Degrades <10% in plasma over 24 hours; hydrolytically stable at pH 2–9 .
What strategies mitigate off-target effects in biological assays?
Q. Advanced
- Counter-Screening : Test against panels of 50+ kinases/GPCRs to identify selectivity .
- Proteolysis-Targeting Chimeras (PROTACs) : Link compound to E3 ligase ligands to enhance target specificity .
Q. Example :
- Co-treatment with CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolite-driven toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
